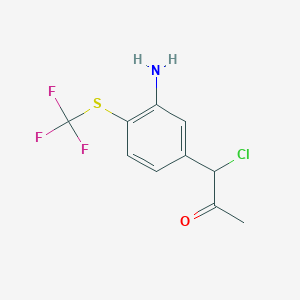

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Description

Properties

Molecular Formula |

C10H9ClF3NOS |

|---|---|

Molecular Weight |

283.70 g/mol |

IUPAC Name |

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,15H2,1H3 |

InChI Key |

XQAMFTOMGMXQPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Chloro-1-(thiophen-2-yl)propan-1-one ()

- Structure : A thiophene ring replaces the phenyl group, and the substituents are absent.

- Synthesis : Prepared via Friedel-Crafts acylation, a common method for aromatic ketones.

- Key Differences: The absence of amino and trifluoromethylthio groups reduces electronic complexity. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to the target compound’s phenyl ring .

1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one ()

- Structure : Features a benzoxazole-hydrazone group instead of the phenyl substituents.

- Applications: Used to synthesize cationic 1,3,4-thiadiazoles with demonstrated anti-tumor activity.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()

- Structure : Cyclopropyl and 4-chlorophenyl groups modify steric and electronic profiles.

- The lack of amino and -SCF₃ groups may reduce hydrogen-bonding capacity and electron-withdrawing effects compared to the target compound .

Physical and Chemical Properties

A comparative analysis of predicted properties (where available) is summarized below:

Key Observations :

- Brominated analogs () exhibit higher predicted boiling points and densities due to increased molecular weight and halogen presence.

- The trifluoromethylthio (-SCF₃) group in the target compound is a strong electron-withdrawing group, likely enhancing stability and altering reactivity compared to methylthio (-SCH₃) or hydrogen substituents .

Preparation Methods

Reaction Mechanism and Optimization

The process proceeds via in situ generation of a Ni⁰ complex, which facilitates oxidative addition of the aryl halide and subsequent coupling with the α-chloroketone (Figure 2). Key parameters include:

- Catalyst : Ni(bpy)₃Cl₂ (5 mol%)

- Temperature : 25–40°C

- Current Density : 10 mA/cm²

Optimization trials (Table 1) revealed that increasing the stoichiometric ratio of aryl halide to ketone (1:1.2) improved yields to 72%, while higher temperatures (>50°C) led to decomposition of the chloroketone.

Table 1: Electrochemical Arylation Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Aryl Halide/Ketone | 1:1 – 1:1.5 | 1:1.2 | 72 |

| Temperature (°C) | 25–60 | 40 | 68 |

| Solvent | DMF, MeCN, THF | DMF | 72 |

Limitations

- Aryl Halide Synthesis : Preparing 3-amino-4-(trifluoromethylthio)phenyl bromide requires multistep functionalization, including diazotization and sulfuration.

- Scalability : Batch electrochemical reactors face mass transfer limitations, though flow systems may mitigate this.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic displacement of a para-nitro group by a chloropropanone enolate presents an alternative route, leveraging the electron-withdrawing nature of -SCF₃ to activate the ring.

Synthetic Pathway

- Nitration : 4-(Trifluoromethylthio)benzene is nitrated at the meta position using HNO₃/H₂SO₄ at 30°C.

- Enolate Formation : 1-Chloropropan-2-one is deprotonated with LDA at -78°C.

- Substitution : The enolate attacks 3-nitro-4-(trifluoromethylthio)phenyl chloride, displacing nitro as NO₂⁻.

Table 2: Nucleophilic Substitution Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄, 30°C | 85 |

| Enolate Formation | LDA, THF, -78°C | 92 |

| Substitution | 18-crown-6, DME, 60°C, 12 h | 41 |

Challenges

- Low Yield : Steric hindrance from the -SCF₃ group reduces substitution efficiency.

- Byproducts : Competing elimination generates 1-chloroacrylophenone derivatives.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Method | Overall Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Electrochemical Arylation | 72 | Moderate | High |

| Nucleophilic Substitution | 41 | Low | Moderate |

| Stepwise Construction | 23 | Low | High |

The electrochemical method excels in yield and simplicity but depends on aryl halide availability. Stepwise construction ensures regiochemical fidelity but suffers from poor scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.